molecular formula C15H24N4O2 B2896232 Tert-butyl 3,5,6,7-tetrahydrospiro[imidazo[4,5-c]pyridine-4,4'-piperidine]-1'-carboxylate CAS No. 1443978-00-4

Tert-butyl 3,5,6,7-tetrahydrospiro[imidazo[4,5-c]pyridine-4,4'-piperidine]-1'-carboxylate

Cat. No.: B2896232
CAS No.: 1443978-00-4
M. Wt: 292.383
InChI Key: DELFZIVILNAWRQ-UHFFFAOYSA-N
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Description

Tert-butyl 3,5,6,7-tetrahydrospiro[imidazo[4,5-c]pyridine-4,4'-piperidine]-1'-carboxylate: is a complex organic compound characterized by its intricate molecular structure. This compound belongs to the class of spiro compounds, which are known for their unique fused ring systems. The presence of the imidazo[4,5-c]pyridine and piperidine rings in its structure makes it a subject of interest in various scientific research fields.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl 3,5,6,7-tetrahydrospiro[imidazo[4,5-c]pyridine-4,4'-piperidine]-1'-carboxylate typically involves multi-step organic reactions. One common approach is the cyclization of appropriate precursors followed by the introduction of the tert-butyl carboxylate group. The reaction conditions often require the use of strong bases or acids, and the reactions are usually carried out under anhydrous conditions to prevent hydrolysis.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale synthesis using continuous flow reactors or batch processes. The choice of method depends on factors such as cost, scalability, and desired purity. Advanced techniques like microwave-assisted synthesis and green chemistry principles are sometimes employed to enhance efficiency and reduce environmental impact.

Chemical Reactions Analysis

Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

  • Reduction: Reduction reactions may use hydrogen gas (H₂) in the presence of a catalyst or sodium borohydride (NaBH₄).

  • Substitution: Nucleophilic substitution reactions often involve alkyl halides and strong nucleophiles.

Major Products Formed: The major products formed from these reactions can vary widely, but they often include derivatives with modified functional groups or additional substituents on the core structure.

Scientific Research Applications

Chemistry: In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in the creation of pharmaceuticals, agrochemicals, and other specialty chemicals.

Biology: In biological research, tert-butyl 3,5,6,7-tetrahydrospiro[imidazo[4,5-c]pyridine-4,4'-piperidine]-1'-carboxylate is studied for its potential biological activity. It may serve as a lead compound in drug discovery programs targeting various diseases.

Medicine: The compound's potential medicinal applications include its use as a precursor for the development of new therapeutic agents. Its ability to interact with specific biological targets makes it a candidate for further research in drug design.

Industry: In the industrial sector, this compound may be used in the production of advanced materials, such as polymers and coatings. Its chemical properties can enhance the performance and durability of these materials.

Mechanism of Action

The mechanism by which tert-butyl 3,5,6,7-tetrahydrospiro[imidazo[4,5-c]pyridine-4,4'-piperidine]-1'-carboxylate exerts its effects involves its interaction with specific molecular targets. The compound may bind to receptors or enzymes, modulating their activity and leading to desired biological outcomes. The exact pathways and targets depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

  • Imidazo[4,5-c]pyridine derivatives: These compounds share the imidazo[4,5-c]pyridine core but may have different substituents or functional groups.

  • Piperidine derivatives: Compounds containing the piperidine ring structure, which may be modified in various ways.

Uniqueness: Tert-butyl 3,5,6,7-tetrahydrospiro[imidazo[4,5-c]pyridine-4,4'-piperidine]-1'-carboxylate stands out due to its spiro structure, which combines both the imidazo[4,5-c]pyridine and piperidine rings in a single molecule. This unique arrangement provides distinct chemical and biological properties compared to other similar compounds.

Properties

IUPAC Name

tert-butyl spiro[1,5,6,7-tetrahydroimidazo[4,5-c]pyridine-4,4'-piperidine]-1'-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H24N4O2/c1-14(2,3)21-13(20)19-8-5-15(6-9-19)12-11(4-7-18-15)16-10-17-12/h10,18H,4-9H2,1-3H3,(H,16,17)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DELFZIVILNAWRQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCC2(CC1)C3=C(CCN2)NC=N3
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H24N4O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

292.38 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1443978-00-4
Record name tert-butyl 3,5,6,7-tetrahydrospiro[imidazo[4,5-c]pyridine-4,4'-piperidine]-1'-carboxylate
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